6-(Trifluoromethyl)pyridin-2-ol

Description

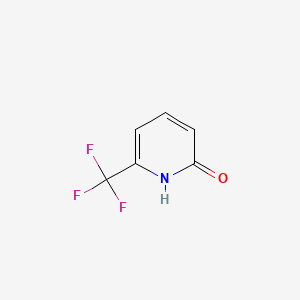

Structure

3D Structure

Properties

IUPAC Name |

6-(trifluoromethyl)-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4F3NO/c7-6(8,9)4-2-1-3-5(11)10-4/h1-3H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXRUAAOADAPPII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)NC(=C1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80436222 | |

| Record name | 6-(Trifluoromethyl)-2-pyridinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80436222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34486-06-1 | |

| Record name | 2(1H)-Pyridinone, 6-(trifluoromethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034486061 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-(Trifluoromethyl)-2-pyridinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80436222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 34486-06-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2(1H)-PYRIDINONE, 6-(TRIFLUOROMETHYL)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/81T56GP86W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Synthesis of 6-(Trifluoromethyl)pyridin-2-ol: A Technical Guide for Chemical Researchers

An In-depth Exploration of Commercially Viable and Laboratory-Scale Synthetic Pathways

The privileged scaffold of 6-(trifluoromethyl)pyridin-2-ol, a key building block in the synthesis of high-value agrochemicals and pharmaceuticals, has driven the development of several distinct synthetic strategies. The presence of the trifluoromethyl group imparts unique properties such as increased metabolic stability and enhanced binding affinity in bioactive molecules. This technical guide provides a detailed examination of the most prominent and effective methods for the synthesis of this important intermediate, tailored for researchers and professionals in drug development and process chemistry.

I. Strategic Approaches to the Pyridone Ring: A Comparative Overview

The synthesis of this compound can be broadly categorized into two primary strategies: de novo construction of the pyridone ring from acyclic precursors and the functionalization of a pre-existing trifluoromethylated pyridine core. The choice of strategy is often dictated by factors such as scale, cost of starting materials, and desired purity profile.

Two of the most well-documented and industrially relevant approaches are:

-

De Novo Ring Synthesis via Acylation and Cyclization: A scalable, multi-stage process commencing with trifluoroacetic anhydride and an alkyl vinyl ether. This method offers high yields and a robust pathway for large-scale production.[1]

-

Hydrolysis of 2-Halo-6-(trifluoromethyl)pyridines: A direct approach involving the nucleophilic substitution of a halogen atom on a pre-formed pyridine ring. This method is often employed when the halo-pyridine starting material is readily accessible.

The following table provides a comparative summary of these key synthetic routes:

| Synthesis Strategy | Key Starting Materials | Advantages | Disadvantages | Typical Yield |

| De Novo Ring Synthesis | Trifluoroacetic anhydride, Alkyl vinyl ether, Malonamide | Scalable, High-yielding, Good productivity for all stages[1] | Multi-step process, Requires careful control of reaction conditions | ~80% for the final decarboxylation step[1] |

| Hydrolysis of 2-Halo-Pyridine | 2-Chloro-6-(trifluoromethyl)pyridine or 2-Fluoro-6-(trifluoromethyl)pyridine, Alkali metal hydroxide | Fewer steps, Utilizes commercially available starting materials | Requires high temperatures and pressures, Potential for side reactions | High (qualitative GC analysis often shows >99% conversion)[2] |

| Cyclocondensation | Ethyl 4,4,4-trifluoroacetoacetate, Enaminones, etc. | Versatile for creating substituted pyridones | Can have poor yields and scale-up difficulties for this specific target[1] | Variable |

II. De Novo Synthesis: The Trifluoroacetic Anhydride (TFAA) Pathway

This four-stage route, developed for its scalability and efficiency, constructs the pyridone ring from simple, acyclic precursors.[1] The overall workflow is a prime example of convergent synthesis, building complexity in a controlled manner.

A. Mechanistic Rationale

The core of this pathway lies in the initial reaction between trifluoroacetic anhydride (TFAA) and an alkyl vinyl ether. TFAA acts as a potent acylating agent, activating the vinyl ether for a subsequent cascade of reactions. The resulting intermediate possesses the necessary functionality for cyclization with a nitrogen source, typically malonamide, to form the pyridone ring. The final step involves a challenging decarboxylation to yield the target molecule.[1]

B. Experimental Workflow Diagram

Caption: Workflow for the de novo synthesis of this compound.

C. Detailed Experimental Protocol

This protocol is a representative summary based on the process described by Brown et al. in Organic Process Research & Development.[1]

Stage 1 & 2: Synthesis of the Nicotinic Acid Derivative

-

Reaction Setup: A suitable reactor is charged with a solvent and malonamide.

-

Reagent Addition: Trifluoroacetic anhydride is added to the stirred suspension. An alkyl vinyl ether (e.g., ethyl vinyl ether) is then added portion-wise, maintaining the reaction temperature at a controlled level.

-

Reaction Monitoring: The reaction progress is monitored by a suitable analytical technique (e.g., HPLC) until the consumption of the starting materials is complete.

-

Work-up: The reaction mixture is worked up to isolate the intermediate nicotinic acid derivative.

Stage 3: Decarboxylation

-

Reaction Setup: The isolated nicotinic acid derivative is charged into a high-temperature reactor.

-

Heating: The material is heated to induce decarboxylation. This step is often the most challenging and requires careful temperature control to minimize byproduct formation.

-

Product Formation: The reaction proceeds to yield crude this compound. An 80% yield can be achieved for this stage.[1]

Stage 4: Purification

-

Isolation: The crude product is isolated from the reaction mixture.

-

Purification: Depending on the desired purity, further purification steps such as recrystallization or distillation may be employed. A purity of >99.5% is achievable without a separate purification stage under optimized conditions.[1]

III. Functionalization of a Pre-formed Ring: Hydrolysis of 2-Halo-6-(trifluoromethyl)pyridines

This approach offers a more direct route to the target molecule, provided the 2-halo-6-(trifluoromethyl)pyridine precursor is available. The synthesis of the precursor itself often involves multi-step processes, such as the chlorofluorination of 2-picoline.[1]

A. Mechanistic Rationale

The hydrolysis of 2-chloro- or 2-fluoro-6-(trifluoromethyl)pyridine is a nucleophilic aromatic substitution reaction. The electron-withdrawing trifluoromethyl group activates the pyridine ring, making the C-2 position susceptible to nucleophilic attack by hydroxide ions. The reaction typically requires forcing conditions (high temperature and pressure) to overcome the aromaticity of the pyridine ring.

B. Experimental Workflow Diagram

Caption: Workflow for the synthesis via hydrolysis of a 2-halo precursor.

C. Detailed Experimental Protocol

This protocol is based on procedures described in patent literature.[2][3]

Materials:

-

2-Chloro-6-(trifluoromethyl)pyridine

-

Aqueous potassium hydroxide (or sodium hydroxide) solution

-

Concentrated hydrochloric acid

-

A pressure-rated reactor (e.g., a Parr reactor)

Procedure:

-

Charging the Reactor: The 2-chloro-6-(trifluoromethyl)pyridine and the aqueous alkali metal hydroxide solution are charged into the pressure reactor.[3]

-

Reaction: The reactor is sealed and heated to a temperature of at least 140°C, generating autogenous pressure.[3] The reaction mixture is maintained at this temperature for several hours, with stirring, until the reaction is complete (monitored by GC or HPLC).[3]

-

Cooling and Neutralization: The reactor is cooled to room temperature, and the pressure is carefully released. The reaction mixture is then cooled further (e.g., to 5°C).[2]

-

Acidification: Concentrated hydrochloric acid is added dropwise to the cooled reaction mixture to neutralize the excess base and precipitate the product. The temperature should be maintained below a certain threshold (e.g., 5°C) during the addition.[2]

-

Isolation and Purification: The precipitated product is collected by filtration, washed with water, and dried to afford this compound.

IV. Alternative and Emerging Synthetic Strategies

Research continues to uncover novel and more efficient methods for the synthesis of trifluoromethylated pyridones. One such emerging area is the direct trifluoromethylation of pyridone precursors. For instance, light-promoted methods that do not require a photocatalyst or oxidant have been recently reported, offering a potentially milder and more direct route to introduce the trifluoromethyl group onto a pre-existing pyridone scaffold.

V. Conclusion

The synthesis of this compound is a well-established field with multiple viable pathways. For large-scale industrial production, the de novo synthesis starting from trifluoroacetic anhydride offers a robust and high-yielding route. For laboratory-scale synthesis or when the appropriate precursors are readily available, the hydrolysis of 2-halo-6-(trifluoromethyl)pyridines provides a more direct and efficient alternative. The continued development of novel synthetic methodologies, such as direct trifluoromethylation, promises to further enhance the accessibility of this crucial chemical intermediate.

References

An In-depth Technical Guide to the Physicochemical Properties of 6-(Trifluoromethyl)pyridin-2-ol

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the core physicochemical properties of 6-(Trifluoromethyl)pyridin-2-ol (CAS No. 34486-06-1), a heterocyclic building block of significant interest in medicinal chemistry and drug discovery. The strategic incorporation of a trifluoromethyl group onto the pyridin-2-ol scaffold profoundly influences its electronic character, lipophilicity, and metabolic stability, making it a valuable synthon for the development of novel therapeutic agents. This document delves into the structural and electronic properties, tautomeric equilibrium, and key physicochemical parameters of this compound, offering both reported data and detailed experimental protocols for their determination.

Molecular Structure and Core Physicochemical Properties

This compound is a white crystalline solid at room temperature. The presence of the highly electronegative trifluoromethyl group significantly impacts the molecule's properties.[1] This electron-withdrawing group enhances the acidity of the hydroxyl proton and influences the electron density distribution within the pyridine ring.[1]

A summary of the key physicochemical properties for this compound is presented below. It is important to note that while some experimental data is available from commercial suppliers, other parameters, such as pKa and aqueous solubility, are often predicted and should be experimentally verified for critical applications.

| Property | Value | Source/Method |

| Molecular Formula | C₆H₄F₃NO | [2][3] |

| Molecular Weight | 163.10 g/mol | [2][3] |

| Appearance | White to off-white powder/solid | [4][5] |

| Melting Point | 124-126 °C | [5] |

| Boiling Point | 223.7 ± 40.0 °C (Predicted) | [5] |

| Density | 1.398 ± 0.06 g/cm³ (Predicted) | [4][5] |

| pKa | 8.03 ± 0.10 (Predicted) | [5] |

| LogP | 1.3937 (Predicted) | [2] |

| Solubility | Slightly soluble in chloroform and methanol.[5] Specific aqueous solubility data is not readily available. |

The Critical Role of Tautomerism

A crucial aspect of the chemistry of 2-hydroxypyridines is their existence in a tautomeric equilibrium with their corresponding 2-pyridone form. For this compound, this equilibrium involves the migration of a proton between the oxygen and nitrogen atoms.

Caption: Tautomeric equilibrium of this compound.

The position of this equilibrium is highly dependent on the solvent, temperature, and the electronic nature of substituents on the pyridine ring. Generally, the pyridone tautomer is favored in polar solvents and in the solid state due to its ability to form stabilizing hydrogen-bonded dimers and its greater polarity. The electron-withdrawing nature of the trifluoromethyl group at the 6-position is expected to further influence this equilibrium, potentially increasing the acidity of the N-H proton in the pyridone form and affecting the relative stabilities of the two tautomers. A thorough experimental investigation using techniques like NMR spectroscopy in various solvents is necessary to quantify the tautomeric ratio for this specific compound.

Spectroscopic Characterization: A Note on Data Scarcity

A comprehensive spectroscopic analysis is essential for the unambiguous identification and characterization of this compound. However, detailed, publicly available experimental spectra (¹H, ¹³C, ¹⁹F NMR, and IR) for this specific compound are notably scarce in the literature. While NMR data for structurally related compounds are available, direct experimental spectra for this compound are not consistently reported in peer-reviewed journals or major databases.

For drug development professionals, it is imperative to acquire and analyze experimental spectroscopic data on any new batch of this intermediate to confirm its identity and purity. The expected spectroscopic features would include:

-

¹H NMR: Signals corresponding to the three protons on the pyridine ring, with their chemical shifts and coupling patterns influenced by the positions of the hydroxyl and trifluoromethyl groups. The position and broadness of the OH/NH proton signal would be solvent-dependent and indicative of the tautomeric equilibrium.

-

¹³C NMR: Resonances for the six carbon atoms of the pyridine ring and the trifluoromethyl carbon. The chemical shift of the carbon attached to the trifluoromethyl group will appear as a quartet due to C-F coupling.

-

¹⁹F NMR: A singlet corresponding to the three equivalent fluorine atoms of the trifluoromethyl group. The chemical shift of this signal is a sensitive probe of the electronic environment.[6]

-

IR Spectroscopy: Characteristic absorption bands for O-H or N-H stretching (which will be broad), C=O stretching (in the pyridone form), C=C and C=N stretching of the aromatic ring, and strong C-F stretching vibrations.

Methodologies for Precise Physicochemical Characterization

Accurate determination of physicochemical parameters such as pKa and aqueous solubility is fundamental in drug discovery, as these properties govern a compound's absorption, distribution, metabolism, and excretion (ADME) profile. Given the lack of extensive experimental data for this compound, the following sections provide detailed, field-proven protocols for their determination.

Experimental Determination of pKa

The pKa, or acid dissociation constant, is a critical parameter that influences the ionization state of a molecule at a given pH, which in turn affects its solubility, permeability, and interaction with biological targets.[7] Potentiometric titration is a robust and widely used method for pKa determination.

Protocol: pKa Determination by Potentiometric Titration

-

Instrumentation and Calibration:

-

Utilize a calibrated pH meter with a combination glass electrode.

-

Calibrate the electrode using at least three standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0) at the desired experimental temperature (typically 25 °C or 37 °C).

-

-

Sample Preparation:

-

Accurately weigh and dissolve this compound in a suitable co-solvent (e.g., methanol or DMSO) if aqueous solubility is limited, and then dilute with water to a final concentration of approximately 1-5 mM. The percentage of co-solvent should be kept to a minimum (ideally <2%) to minimize its effect on the pKa.

-

Adjust the ionic strength of the solution to a constant value (e.g., 0.15 M) using a background electrolyte such as KCl.

-

-

Titration Procedure:

-

Titrate the sample solution with a standardized solution of 0.1 M HCl to a pH of approximately 2.

-

Then, perform a forward titration by adding small, precise increments of a standardized 0.1 M NaOH solution.

-

Record the pH value after each addition, allowing the reading to stabilize.

-

Continue the titration until a pH of approximately 12 is reached.

-

-

Data Analysis:

-

Plot the pH as a function of the volume of titrant added.

-

The pKa can be determined from the inflection point of the resulting sigmoid curve, which corresponds to the pH at which half of the compound is ionized.

-

Alternatively, specialized software can be used to analyze the titration curve and calculate the pKa value.

-

Caption: Experimental workflow for pKa determination by potentiometric titration.

Experimental Determination of Aqueous Solubility

Aqueous solubility is a key determinant of a drug's oral bioavailability. The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.

Protocol: Aqueous Solubility Determination by the Shake-Flask Method

-

Sample Preparation:

-

Add an excess amount of solid this compound to a series of vials containing the desired aqueous buffer (e.g., phosphate-buffered saline at pH 7.4) or different pH buffers to assess pH-dependent solubility. The presence of excess solid is crucial to ensure that equilibrium is reached at saturation.

-

-

Equilibration:

-

Seal the vials and agitate them in a temperature-controlled shaker (e.g., at 25 °C or 37 °C) for a sufficient period to reach equilibrium (typically 24-48 hours). It is advisable to perform a time-to-equilibrium study to confirm that the concentration has plateaued.

-

-

Phase Separation:

-

After equilibration, separate the undissolved solid from the saturated solution. This is a critical step to avoid artificially high solubility values. Centrifugation at a high speed followed by careful removal of the supernatant is a common and effective method. Filtration through a low-binding filter (e.g., PVDF) can also be used, but care must be taken to avoid precipitation or adsorption of the compound onto the filter.

-

-

Quantification:

-

Accurately dilute the clear supernatant with a suitable solvent.

-

Determine the concentration of this compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Prepare a calibration curve using standards of known concentrations to ensure accurate quantification.

-

Caption: Experimental workflow for aqueous solubility determination.

Conclusion and Future Perspectives

This compound is a valuable building block in modern medicinal chemistry, largely due to the advantageous properties conferred by the trifluoromethyl group. Its physicochemical profile, particularly its pKa, solubility, and tautomeric behavior, are critical determinants of its utility in the synthesis of biologically active molecules. This guide has summarized the available data and provided robust protocols for the experimental determination of these key parameters.

A significant gap in the publicly available data is the lack of comprehensive, experimentally determined spectroscopic and physicochemical data for this specific compound. It is strongly recommended that researchers and drug development professionals generate this data in-house to ensure a thorough understanding of this important synthetic intermediate. Further studies to quantify the tautomeric equilibrium in various solvents and to explore the solid-state polymorphism of this compound would also be of great value to the scientific community.

References

- 1. Synthesis of a series of trifluoromethylazoles and determination of pKa of acidic and basic trifluoromethyl heterocycles by 19F NMR spectroscopy - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 2. chemscene.com [chemscene.com]

- 3. 6-Trifluoromethyl-pyridin-2-ol [oakwoodchemical.com]

- 4. This compound, CAS No. 34486-06-1 - iChemical [ichemical.com]

- 5. 2-HYDROXY-6-(TRIFLUOROMETHYL)PYRIDINE | 34486-06-1 [chemicalbook.com]

- 6. biophysics.org [biophysics.org]

- 7. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Strategic Importance of the Trifluoromethyl-Pyridinone Scaffold

An In-depth Technical Guide to 6-(Trifluoromethyl)pyridin-2-ol (CAS 34486-06-1)

In the landscape of modern medicinal and agricultural chemistry, the strategic incorporation of fluorine, particularly as a trifluoromethyl (-CF3) group, is a cornerstone of molecular design.[1][2][3] The trifluoromethyl-substituted pyridine motif has emerged as a privileged scaffold, valued for its ability to confer enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets.[1][4] this compound (CAS: 34486-06-1) is a quintessential example of such a building block. Its unique electronic and structural features make it a versatile intermediate for synthesizing a new generation of pharmaceuticals and agrochemicals.[4][5]

This guide provides a comprehensive technical overview of this compound, synthesizing data from peer-reviewed literature and chemical data repositories to offer field-proven insights for its application in research and development.

Core Chemical Identity and Physicochemical Properties

This compound exists in a tautomeric equilibrium with its keto form, 6-(trifluoromethyl)pyridin-2(1H)-one. The pyridinone form is generally favored in most conditions. This tautomerism is a critical feature influencing its reactivity and intermolecular interactions.

Caption: Tautomeric equilibrium of this compound.

The compound's key properties are summarized below, providing essential data for experimental design and computational modeling.

| Property | Value | Source(s) |

| CAS Number | 34486-06-1 | [6][7][8] |

| Molecular Formula | C₆H₄F₃NO | [6][7][9] |

| Molecular Weight | 163.10 g/mol | [6][7][9] |

| IUPAC Name | This compound | [10] |

| Synonyms | 2-Hydroxy-6-(trifluoromethyl)pyridine, 6-(Trifluoromethyl)-2(1H)-pyridinone | [6][10][11][12] |

| Appearance | White to light yellow solid/powder | [8][9] |

| Melting Point | 124-126 °C | [7][12] |

| Boiling Point | 223.7 °C at 760 mmHg (Predicted) | [8] |

| Density | ~1.398 g/cm³ (Predicted) | [8] |

| Flash Point | 89.1 °C (Predicted) | [8] |

| Topological Polar Surface Area (TPSA) | 32.86 Ų | [6] |

| LogP | 1.39 (Predicted) | [6] |

Synthesis and Manufacturing

The synthesis of this compound is most commonly achieved through the hydrolysis of a halogenated precursor, typically 2-chloro-6-(trifluoromethyl)pyridine. This approach is efficient and scalable, making it suitable for industrial production.

Protocol: Hydrolysis of 2-Chloro-6-(trifluoromethyl)pyridine

This protocol is based on a method described for the synthesis of the target compound, demonstrating a robust pathway from a commercially available starting material.[9]

Causality: The choice of a strong base (KOH) and a polar aprotic solvent (tert-butanol) facilitates a nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing trifluoromethyl group activates the C2 position of the pyridine ring, making the chloride a good leaving group for substitution by the hydroxide or tert-butoxide nucleophile, followed by hydrolysis to the final product.

Caption: Workflow for the synthesis of this compound.

Step-by-Step Methodology: [9]

-

Reaction Setup: To a 3 L reaction flask, add tert-butanol (1500 g), potassium hydroxide (140 g), and 2-chloro-6-(trifluoromethyl)pyridine.

-

Reaction: Heat the mixture to 70 °C and maintain this temperature with stirring for 8 hours. Monitor reaction completion via TLC or GC-MS.

-

Solvent Removal: After the reaction is complete, remove the tert-butanol by distillation under reduced pressure.

-

Extraction: To the residue, add ethyl acetate (550 g) and water (550 g). Stir the mixture vigorously and then allow the layers to separate. Collect the organic layer.

-

Washing and Drying: Wash the organic layer with saturated brine (370 g) and subsequently dry it over anhydrous sodium sulfate (100 g).

-

Crude Isolation: Filter off the drying agent and remove the ethyl acetate by rotary evaporation to yield the crude product.

-

Purification: Dissolve the crude product in hot ethyl acetate (150 g, ~70 °C). Slowly add petroleum ether (1200 g) dropwise.

-

Crystallization: Cool the mixture to 2 °C to induce the precipitation of solid crystals.

-

Final Product Collection: Collect the solid by filtration, wash with a small amount of cold petroleum ether (50 g), and dry at 70 °C to obtain pure this compound.

Spectroscopic and Analytical Characterization

Proper characterization is essential to confirm the identity and purity of this compound. Below is a summary of expected analytical data based on its structure and data from related compounds.

| Technique | Expected Observations |

| ¹H NMR | The spectrum will be simple, showing three aromatic protons in the pyridine ring region (typically δ 6.0-8.0 ppm). The coupling patterns (doublet, triplet, doublet) will be characteristic of a 2,6-disubstituted pyridine. A broad singlet for the N-H/O-H proton will also be present, which may be exchangeable with D₂O. |

| ¹³C NMR | Expect six distinct carbon signals. The trifluoromethyl carbon will appear as a quartet due to C-F coupling. The carbonyl carbon (C2) of the pyridinone tautomer will be significantly downfield (~160-170 ppm). The remaining four aromatic carbons will appear in the typical region (δ 100-150 ppm).[8] |

| ¹⁹F NMR | A single sharp singlet is expected for the -CF₃ group, as there are no neighboring fluorine or hydrogen atoms to cause coupling. |

| FT-IR (Solid State) | A broad peak in the range of 2500-3300 cm⁻¹ corresponding to O-H and N-H stretching. A strong carbonyl (C=O) stretch around 1650-1680 cm⁻¹ (from the pyridinone tautomer) is a key diagnostic peak. C-F stretching bands will be prominent in the 1100-1350 cm⁻¹ region. |

| Mass Spectrometry (EI) | The molecular ion peak (M⁺) should be observed at m/z 163. Fragmentation may involve the loss of CO, F, or CF₃ radicals, which is a characteristic pattern for trifluoromethylated pyridines.[13] |

Note: Researchers should always acquire a Certificate of Analysis (CoA) from their supplier for batch-specific analytical data.

Chemical Reactivity and Derivatization

The reactivity of this compound is dictated by three main features: the electron-withdrawing -CF₃ group, the pyridinone nucleus, and the acidic N-H/O-H proton.

-

Influence of the -CF₃ Group: The potent electron-withdrawing nature of the trifluoromethyl group deactivates the pyridine ring towards electrophilic substitution. Conversely, it activates the ring for nucleophilic aromatic substitution if a leaving group is present at positions 3 or 5.[2][14]

-

N- and O-Alkylation/Acylation: The acidic proton of the pyridinone tautomer can be readily deprotonated by a base (e.g., NaH, K₂CO₃) to form an ambident nucleophile. Subsequent reaction with electrophiles (e.g., alkyl halides, acyl chlorides) can lead to either N- or O-functionalized products, with N-alkylation often being the kinetically favored pathway.

-

Halogenation: The hydroxyl group can be converted to a chlorine atom using reagents like POCl₃ or PCl₅, transforming the molecule into 2-chloro-6-(trifluoromethyl)pyridine, a versatile intermediate for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig).

Applications in Research and Development

The value of this compound lies in its role as a key building block. The trifluoromethyl-pyridine core is found in numerous active pharmaceutical ingredients (APIs) and agrochemicals.

Causality of Application: The -CF₃ group is a "super-methyl" group. It is sterically similar to a methyl group but electronically opposite. Its introduction into a lead compound can dramatically improve its drug-like properties.

Caption: Role of the CF3-Pyridine scaffold in enhancing molecular properties.

-

Pharmaceuticals: Trifluoromethylpyridine derivatives are integral to drugs targeting a wide array of diseases. They have been successfully used to develop kinase inhibitors for oncology, as the scaffold can effectively occupy hydrophobic pockets in enzyme active sites.[1]

-

Agrochemicals: This structural motif is prevalent in modern pesticides. For instance, the insecticide Sulfoxaflor is based on a 6-(trifluoromethyl)pyridine structure.[4] The fungicide Fluazinam also contains this core, where the trifluoromethyl group was found to be critical for its high activity.[4][5]

Safety, Handling, and Storage

This compound is a hazardous chemical and must be handled with appropriate precautions.

| Hazard Information | Details | Source(s) |

| GHS Pictograms | Skull and Crossbones, Exclamation Mark | [8] |

| Signal Word | Danger | [7][8] |

| Hazard Statements | H301: Toxic if swallowed. H319: Causes serious eye irritation. H332: Harmful if inhaled. | [7][8] |

| Precautionary Statements | P262: Do not get in eyes, on skin, or on clothing. P280: Wear protective gloves/protective clothing/eye protection/face protection. P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician. P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [7][8] |

Handling Protocol:

-

Engineering Controls: Use only in a well-ventilated area, preferably within a certified chemical fume hood.[15][16]

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles or a face shield.[15][16]

-

Handling Practices: Avoid creating dust.[17] Avoid direct contact with the substance. Wash hands thoroughly after handling.[15][16]

-

Spills: In case of a spill, evacuate the area. For minor spills, carefully sweep up the solid material, avoiding dust generation, and place it into a suitable, labeled container for disposal.[17]

Storage:

-

Store in a cool, dry, well-ventilated area away from incompatible materials.[15]

-

Keep the container tightly closed.[15] The material may be air-sensitive; storage under an inert atmosphere (e.g., Argon) is recommended for long-term stability.[15]

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. jelsciences.com [jelsciences.com]

- 4. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]

- 5. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemscene.com [chemscene.com]

- 7. 6-Trifluoromethyl-pyridin-2-ol [oakwoodchemical.com]

- 8. This compound, CAS No. 34486-06-1 - iChemical [ichemical.com]

- 9. 2-HYDROXY-6-(TRIFLUOROMETHYL)PYRIDINE | 34486-06-1 [chemicalbook.com]

- 10. pschemicals.com [pschemicals.com]

- 11. parchem.com [parchem.com]

- 12. 34486-06-1 Cas No. | 2-Hydroxy-6-(trifluoromethyl)pyridine | Apollo [store.apolloscientific.co.uk]

- 13. Studies on organic fluorine compounds. II. Mass spectrometry of trifluoromethylated pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. 2-Fluoro-6-(trifluoromethyl)pyridine - Huimeng Bio-tech [huimengchem.cn]

- 15. canbipharm.com [canbipharm.com]

- 16. aksci.com [aksci.com]

- 17. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

An In-depth Technical Guide to the Molecular Structure and Applications of 6-(Trifluoromethyl)pyridin-2-ol

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 6-(trifluoromethyl)pyridin-2-ol, a fluorinated heterocyclic compound of significant interest in medicinal chemistry and drug development. We will delve into its molecular structure, synthesis, physicochemical properties, and its role as a versatile building block in the creation of novel therapeutics and agrochemicals. This document is intended to serve as a valuable resource for researchers and professionals engaged in the design and synthesis of bioactive molecules.

Introduction: The Significance of the Trifluoromethylpyridinol Scaffold

The introduction of a trifluoromethyl (-CF3) group into organic molecules is a well-established strategy in modern drug design to enhance a compound's metabolic stability, lipophilicity, and binding affinity to biological targets. When this powerful functional group is incorporated into a pyridine ring, it creates a scaffold with unique electronic and steric properties that are highly sought after in the development of new chemical entities.[1][2] this compound, also known by its tautomeric name 6-(trifluoromethyl)pyridin-2(1H)-one, is a prime example of such a valuable building block.[3] Its utility stems from the combination of the electron-withdrawing trifluoromethyl group and the reactive pyridin-2-ol nucleus, which can exist in two tautomeric forms, offering multiple avenues for synthetic diversification.[1]

This guide will explore the fundamental aspects of this compound, providing insights into its synthesis, structural characteristics, and potential applications, thereby empowering researchers to leverage this versatile intermediate in their scientific endeavors.

Molecular Structure and Tautomerism

A critical aspect of the molecular structure of this compound is its existence as a pair of tautomers: the pyridin-2-ol form and the pyridin-2(1H)-one form. This tautomerism is a common feature of 2-hydroxypyridines. The equilibrium between these two forms is influenced by factors such as the solvent, temperature, and the presence of other functional groups on the pyridine ring.

While a specific crystal structure for this compound is not publicly available, studies on related compounds can provide valuable insights. Generally, in the solid state, the pyridin-2(1H)-one form is favored due to its ability to form stable hydrogen-bonded dimers.[4] In solution, the equilibrium can shift depending on the solvent's polarity.

Diagram: Tautomeric Equilibrium of this compound

Caption: Tautomeric equilibrium between the pyridin-2-ol and pyridin-2(1H)-one forms.

Synthesis of this compound

Several synthetic routes to this compound have been reported, with the hydrolysis of 2-chloro-6-(trifluoromethyl)pyridine being a common and efficient method. Another approach involves the cyclocondensation of trifluoromethyl-containing building blocks.

Hydrolysis of 2-Chloro-6-(trifluoromethyl)pyridine

This method involves the nucleophilic substitution of the chlorine atom in 2-chloro-6-(trifluoromethyl)pyridine with a hydroxide source. The reaction is typically carried out in the presence of a strong base, such as potassium hydroxide or sodium hydroxide, in a suitable solvent.[4][5]

Experimental Protocol: Synthesis via Hydrolysis

-

Reaction Setup: To a 3 L reaction flask, add 1500 g of tert-butanol, 140 g of potassium hydroxide, and the previously prepared 2-chloro-6-(trifluoromethyl)pyridine.[4]

-

Heating: Heat the reaction mixture to 70 °C and maintain this temperature for 8 hours.[4]

-

Work-up: After the reaction is complete, remove the tert-butanol by distillation under reduced pressure. Add 550 g of ethyl acetate and 550 g of water to the residue and stir.[4]

-

Extraction and Drying: Separate the organic layer, wash it with 370 g of saturated brine, and dry it over 100 g of anhydrous sodium sulfate.[4]

-

Isolation and Purification: Remove the ethyl acetate by rotary evaporation to obtain the crude product. Dissolve the crude product in 150 g of ethyl acetate and heat to 70 °C. Slowly add 1200 g of petroleum ether dropwise. Cool the mixture to 2 °C to precipitate the solid crystals.[4]

-

Final Product: Collect the solid by filtration, wash with 50 g of petroleum ether, and dry at 70 °C to yield this compound as a light yellow solid powder.[4]

Diagram: Synthetic Workflow for Hydrolysis Route

Caption: Workflow for the synthesis of this compound via hydrolysis.

Cyclocondensation Reactions

Another synthetic strategy involves the construction of the pyridine ring from acyclic precursors. For instance, the three-component cyclization of 3-polyfluoroalkyl-3-oxopropanoates and methyl ketones with ammonium acetate can afford 4-(polyfluoroalkyl)pyridin-2(1H)-ones.[6] While this specific example leads to a 4-substituted product, similar principles can be applied to synthesize 6-substituted pyridinones.

Physicochemical and Spectroscopic Properties

The physicochemical properties of this compound are influenced by the presence of the trifluoromethyl group and the pyridinol/pyridinone core.

| Property | Value | Source |

| CAS Number | 34486-06-1 | [7] |

| Molecular Formula | C6H4F3NO | [7] |

| Molecular Weight | 163.10 g/mol | [7] |

| Appearance | White to light yellow powder | [4][8] |

| Density | 1.398 g/cm³ | [8] |

| Boiling Point | 223.7 °C at 760 mmHg | [8] |

| Flash Point | 89.1 °C | [8] |

| pKa | Not experimentally determined; theoretical predictions for related compounds suggest it would be lower than that of 2-hydroxypyridine due to the electron-withdrawing -CF3 group. | [9] |

Spectroscopic Characterization:

-

¹H NMR: Signals corresponding to the three protons on the pyridine ring, with chemical shifts and coupling constants influenced by the positions of the hydroxyl/keto and trifluoromethyl groups. The N-H proton of the pyridone tautomer would likely appear as a broad singlet.

-

¹³C NMR: Resonances for the six carbon atoms of the pyridine ring and the trifluoromethyl group. The carbonyl carbon of the pyridone tautomer would appear significantly downfield.

-

Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.

Reactivity and Applications in Drug Discovery

The reactivity of this compound is dictated by its dual functionality. The pyridin-2-ol tautomer can undergo reactions typical of phenols and pyridines, while the pyridin-2(1H)-one tautomer exhibits reactivity characteristic of amides. The electron-deficient nature of the pyridine ring, enhanced by the trifluoromethyl group, makes it susceptible to nucleophilic attack.[12]

This versatile reactivity profile makes this compound a valuable intermediate in the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical industries.[1][2]

Role as a Key Intermediate in Multi-Kinase Inhibitors

While a direct, publicly documented synthesis of major drugs like Sorafenib or Regorafenib from this compound is not explicitly detailed, the structural similarity of this building block to key fragments of these multi-kinase inhibitors is noteworthy.[2][13][14][15] The 4-aminophenoxy-pyridine-2-carboxamide core of these drugs shares a strong resemblance to the structure of our title compound, suggesting that it or its derivatives could be employed in the synthesis of analogues or next-generation inhibitors.

The synthesis of Sorafenib and Regorafenib involves the coupling of a substituted phenyl isocyanate with an aminophenoxy picolinamide derivative.[2][14] The picolinamide portion is structurally related to this compound, highlighting the potential of this scaffold in the design of new kinase inhibitors.

Diagram: Relevance to Multi-Kinase Inhibitor Scaffolds

Caption: Structural relationship to key fragments in multi-kinase inhibitors.

Safety Information

This compound is classified as a hazardous substance. It is toxic if swallowed and causes serious eye irritation.[8] Appropriate personal protective equipment, including gloves, safety goggles, and respiratory protection, should be used when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a fluorinated heterocyclic compound with significant potential as a building block in medicinal chemistry and materials science. Its rich chemistry, stemming from its tautomeric nature and the presence of the influential trifluoromethyl group, offers a wide array of possibilities for the synthesis of novel, high-value molecules. While detailed experimental data on its crystal structure and some physicochemical properties are yet to be widely published, the available information on its synthesis and the known utility of the trifluoromethylpyridine scaffold underscore its importance for researchers in drug discovery and development. This guide has aimed to consolidate the current knowledge on this compound, providing a solid foundation for its further exploration and application.

References

- 1. mdpi.com [mdpi.com]

- 2. benchchem.com [benchchem.com]

- 3. nbinno.com [nbinno.com]

- 4. Buy 4,6-Bis(trifluoromethyl)pyridin-2(1H)-one | 38609-77-7 [smolecule.com]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of Sorafenib [journal11.magtechjournal.com]

- 7. chemscene.com [chemscene.com]

- 8. This compound, CAS No. 34486-06-1 - iChemical [ichemical.com]

- 9. researchgate.net [researchgate.net]

- 10. 2-HYDROXY-6-(TRIFLUOROMETHYL)PYRIDINE(34486-06-1) 1H NMR [m.chemicalbook.com]

- 11. 6-(Trifluoromethyl)pyridin-2(1H)-one|BLD Pharm [bldpharm.com]

- 12. 2-Fluoro-6-(trifluoromethyl)pyridine - Huimeng Bio-tech [huimengchem.cn]

- 13. tarjomefa.com [tarjomefa.com]

- 14. Synthesis and anti-hepatocellular carcinoma activity of aminopyridinol–sorafenib hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Regorafenib synthesis - chemicalbook [chemicalbook.com]

The Ascendance of a Privileged Scaffold: A Technical Guide to 6-(Trluoromethyl)pyridin-2-ol

Abstract

The strategic incorporation of fluorine into bioactive molecules has become a cornerstone of modern drug discovery and agrochemical design. The trifluoromethyl group (CF3), in particular, imparts a unique combination of lipophilicity, metabolic stability, and electron-withdrawing properties that can dramatically enhance the potency and pharmacokinetic profile of a parent compound.[1] This guide provides a comprehensive technical overview of 6-(trifluoromethyl)pyridin-2-ol, a key heterocyclic building block that has gained prominence in medicinal and agricultural chemistry. We will delve into the historical context of its discovery, explore the evolution of its synthetic methodologies, and analyze its physicochemical properties and diverse applications. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the advantageous properties of this versatile scaffold.

Introduction: The Trifluoromethyl Pyridine Motif

The pyridine ring is a ubiquitous feature in a vast array of pharmaceuticals and agrochemicals. Its nitrogen atom provides a handle for hydrogen bonding and salt formation, influencing solubility and target engagement. When a trifluoromethyl group is appended to this ring, the resulting trifluoromethylpyridine (TFMP) moiety offers a powerful tool for molecular design. The first synthesis of an aromatic compound bearing a trifluoromethyl group was reported in 1898, and the introduction of this group into a pyridine ring followed in 1947.[2] Since then, TFMP derivatives have seen a surge in interest, with a notable increase in the exploration of 6-substituted isomers since 1990.[2]

This compound, also known as 2-hydroxy-6-(trifluoromethyl)pyridine, exists in tautomeric equilibrium with its corresponding pyridone form. This structural feature, combined with the potent electronic effects of the CF3 group, makes it a highly versatile intermediate for the synthesis of a wide range of more complex molecules.[3]

Historical Perspective and Discovery

While a singular, seminal "discovery" paper for this compound is not readily identifiable in early literature, its emergence is intrinsically linked to the broader development of fluorination chemistry and the increasing demand for fluorinated building blocks in industrial and pharmaceutical research. The initial syntheses of trifluoromethylpyridines often involved harsh chlorination and subsequent fluorination of picoline precursors.[2] The development of more nuanced and regioselective synthetic methods was crucial for accessing specific isomers like the 6-(trifluoromethyl) derivative.

Two primary synthetic strategies have historically been employed for the preparation of 6-(trifluoromethyl)pyridin-2(1H)-one:

-

Cyclocondensation Reactions: This approach involves the construction of the pyridine ring from acyclic, trifluoromethyl-containing building blocks.[2]

-

Halogen Exchange Reactions: These methods rely on the fluorination of pre-formed pyridine rings containing a trichloromethyl group.[2]

The refinement of these methods, driven by the need for efficient and scalable production, has been a key enabler for the widespread application of this compound.

Synthetic Methodologies: From Classic Approaches to Modern Innovations

The synthesis of this compound has evolved significantly, with modern methods offering improved yields, safety profiles, and substrate scope.

Cyclocondensation Approach

This strategy builds the pyridone ring from smaller, readily available fluorinated precursors. A common method involves the three-component cyclization of a β-ketoester bearing a trifluoromethyl group, a methyl ketone, and an ammonium source.[4]

Experimental Protocol: Three-Component Synthesis of a 4,6-Disubstituted-2-pyridone

This protocol is adapted from a general procedure for the synthesis of related 4-(trifluoromethyl)pyridin-2(1H)-ones and illustrates the core principles of the cyclocondensation approach.[4]

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine ethyl trifluoroacetoacetate (1.0 eq), a methyl ketone (e.g., acetone, 1.1 eq), and ammonium acetate (1.5 eq) in a suitable solvent such as ethanol.

-

Reaction Execution: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure. The resulting residue can be purified by recrystallization or column chromatography on silica gel to afford the desired 6-organyl-4-(trifluoromethyl)pyridin-2(1H)-one.

Causality Behind Experimental Choices:

-

Ammonium Acetate: Serves as the nitrogen source for the pyridine ring and also acts as a mild catalyst.

-

Reflux Conditions: Provide the necessary thermal energy to drive the condensation and cyclization reactions.

-

Purification Method: The choice between recrystallization and column chromatography depends on the physical state and purity of the crude product.

Diagram of Synthetic Workflow:

Caption: Workflow for the three-component synthesis of pyridin-2-ones.

Halogen Exchange and Hydrolysis

A prevalent industrial route to this compound involves the synthesis of a 2-halo-6-(trifluoromethyl)pyridine intermediate, followed by hydrolysis.

Step-by-Step Methodology:

-

Formation of 2-chloro-6-(trichloromethyl)pyridine: This is typically achieved through the vapor-phase chlorination of α-picoline.

-

Fluorination: The 2-chloro-6-(trichloromethyl)pyridine is then subjected to a halogen exchange reaction using a fluorinating agent, such as hydrogen fluoride (HF), to produce 2-chloro-6-(trifluoromethyl)pyridine and 2-fluoro-6-(trifluoromethyl)pyridine.[5] This reaction is often carried out at elevated temperatures and pressures, sometimes in the presence of a catalyst.[5]

-

Hydrolysis: The resulting 2-halo-6-(trifluoromethyl)pyridine mixture is hydrolyzed to this compound. This can be accomplished using a base, such as potassium hydroxide, in a suitable solvent.[6][7]

Self-Validating System:

-

The progress of the fluorination can be monitored by gas chromatography (GC) to determine the ratio of starting material, intermediates, and the final product.[5]

-

The final product can be characterized by its melting point and spectroscopic data (NMR, IR, MS) and compared to established reference data.

Diagram of Halogen Exchange Pathway:

Caption: Industrial synthesis via halogen exchange and hydrolysis.

Physicochemical Properties

The introduction of the trifluoromethyl group significantly influences the properties of the pyridin-2-ol scaffold.

| Property | Value/Description | Significance in Drug Discovery |

| Molecular Formula | C6H4F3NO | Provides the basic elemental composition. |

| Molecular Weight | 163.1 g/mol [7] | A relatively low molecular weight makes it an attractive starting point for library synthesis. |

| pKa | The electron-withdrawing CF3 group increases the acidity of the hydroxyl group compared to unsubstituted pyridin-2-ol. | Modulates the ionization state at physiological pH, affecting solubility and target binding. |

| Lipophilicity (logP) | The CF3 group significantly increases lipophilicity.[1] | Enhances membrane permeability and can improve oral bioavailability, but excessive lipophilicity can lead to off-target effects.[1] |

| Metabolic Stability | The C-F bonds are exceptionally strong, making the CF3 group resistant to metabolic degradation by enzymes like cytochrome P450.[1] | Increases the half-life of drug candidates, potentially allowing for less frequent dosing.[1] |

| Tautomerism | Exists as an equilibrium mixture of the pyridin-2-ol and pyridin-2(1H)-one forms. | The presence of both tautomers can influence receptor binding and reactivity. |

Applications in Medicinal and Agricultural Chemistry

This compound is a valuable precursor to a wide range of bioactive molecules. Its derivatives have found applications as:

-

Agrochemicals: The trifluoromethylpyridine core is present in numerous fungicides and insecticides.[2][3] The 6-substituted pattern has become increasingly common in the development of new agrochemicals.[2]

-

Pharmaceuticals: The unique properties imparted by the CF3 group make this scaffold attractive for the development of new therapeutic agents.[1][2] For instance, derivatives of trifluoromethylpyridines are explored for their potential as anticancer and antimicrobial agents.[1] The mTOR inhibitor Torin2, a potent anti-cancer agent, features a trifluoromethylphenyl group, highlighting the importance of this moiety in kinase inhibitor design.[8]

-

Materials Science: The electronic properties of fluorinated pyridines also make them of interest in the synthesis of high-performance polymers and optoelectronic materials.[3]

Conclusion

This compound has transitioned from a laboratory curiosity to a cornerstone building block in modern chemical research. Its discovery and the subsequent development of efficient synthetic routes have been driven by the ever-increasing appreciation for the role of fluorine in modulating molecular properties. The combination of the versatile pyridine core and the powerful trifluoromethyl group provides a privileged scaffold for the design of next-generation pharmaceuticals and agrochemicals. As synthetic methodologies continue to improve, the accessibility and application of this valuable intermediate are poised to expand even further.

References

- 1. nbinno.com [nbinno.com]

- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-Fluoro-6-(trifluoromethyl)pyridine - Huimeng Bio-tech [huimengchem.cn]

- 4. Facile synthesis of 6-organyl-4-(trifluoromethyl)pyridin-2(1H)-ones and their polyfluoroalkyl-containing analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. WO2015151116A2 - Process for producing 2-fluoro-6-(trifluoromethyl)pyridine compounds - Google Patents [patents.google.com]

- 6. WO2000014068A1 - Chemical process for preparing 2-hydroxy-6-trifluoromethylpyridine - Google Patents [patents.google.com]

- 7. 2-HYDROXY-6-(TRIFLUOROMETHYL)PYRIDINE | 34486-06-1 [chemicalbook.com]

- 8. Discovery of 9-(6-aminopyridin-3-yl)-1-(3-(trifluoromethyl)phenyl)benzo[h][1,6]naphthyridin-2(1H)-one (Torin2) as a potent, selective and orally available mTOR inhibitor for treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectroscopic Data of 6-(Trifluoromethyl)pyridin-2-ol

This technical guide provides a comprehensive analysis of the spectroscopic data for the compound 6-(Trifluoromethyl)pyridin-2-ol. Designed for researchers, scientists, and professionals in drug development, this document offers in-depth insights into the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics of this molecule. While a complete experimental dataset for this specific compound is not publicly available, this guide synthesizes data from closely related analogs and foundational spectroscopic principles to provide a robust and predictive analysis.

Introduction to this compound

This compound, with the chemical formula C₆H₄F₃NO and a molecular weight of 163.1 g/mol , is a heterocyclic compound of significant interest in medicinal and agrochemical research. The presence of the trifluoromethyl group, a common bioisostere, can enhance metabolic stability, binding affinity, and cell permeability of drug candidates. The pyridin-2-ol scaffold is also a prevalent feature in many biologically active molecules. Accurate spectroscopic characterization is paramount for confirming the identity, purity, and structure of this compound in any research and development setting. This guide will delve into the expected spectroscopic signatures of this compound, providing a detailed interpretation of its NMR, IR, and MS data.

It is important to note the tautomeric nature of 2-hydroxypyridines, which exist in equilibrium between the enol (pyridin-2-ol) and keto (pyridin-2(1H)-one) forms. In most cases, the keto form is the predominant tautomer. This equilibrium influences the spectroscopic data, particularly in NMR and IR spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

¹H NMR Spectroscopy

Expected ¹H NMR Data (500 MHz, DMSO-d₆)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~12.0 - 13.0 | br s | 1H | N-H |

| ~7.8 - 7.9 | t | 1H | H-4 |

| ~6.5 - 6.6 | d | 1H | H-5 |

| ~6.3 - 6.4 | d | 1H | H-3 |

Interpretation and Rationale:

The ¹H NMR spectrum is expected to show four distinct signals corresponding to the N-H proton and the three aromatic protons on the pyridine ring. The broad singlet at a downfield chemical shift (~12.0-13.0 ppm) is characteristic of the acidic N-H proton of the pyridinone tautomer, which is often broadened due to quadrupole coupling with the nitrogen atom and potential hydrogen bonding.

The aromatic region will display signals for the three coupled protons. The H-4 proton, situated between two electron-withdrawing groups (the carbonyl and the trifluoromethyl group's influence through the ring), is expected to be the most deshielded and appear as a triplet due to coupling with both H-3 and H-5. The H-3 and H-5 protons will appear as doublets, with their exact chemical shifts influenced by the electronic effects of the trifluoromethyl and carbonyl groups.

Experimental Protocol for ¹H NMR Spectroscopy:

A generalized protocol for acquiring a high-quality ¹H NMR spectrum is as follows:

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for pyridinols/pyridinones due to its ability to dissolve a wide range of compounds and the downfield shift of the residual water peak.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 or 500 MHz) for better signal dispersion and resolution.

-

Acquisition Parameters:

-

Set the spectral width to cover the expected range of proton chemical shifts (typically 0-14 ppm).

-

Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

Employ a relaxation delay of at least 1-2 seconds to ensure quantitative integration.

-

-

Data Processing: Process the acquired Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz) to improve the signal-to-noise ratio. Phase and baseline correct the spectrum accurately. Reference the spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm).

¹³C NMR Spectroscopy

Expected ¹³C NMR Data (125 MHz, DMSO-d₆)

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~162 - 164 | s | C-2 (C=O) |

| ~148 - 150 | q | C-6 |

| ~140 - 142 | s | C-4 |

| ~120 - 122 | q | CF₃ |

| ~110 - 112 | s | C-5 |

| ~105 - 107 | s | C-3 |

Interpretation and Rationale:

The ¹³C NMR spectrum will provide information on the carbon skeleton. The most downfield signal is expected for the carbonyl carbon (C-2) of the pyridinone tautomer, typically appearing in the range of 162-164 ppm. The carbon bearing the trifluoromethyl group (C-6) will appear as a quartet due to coupling with the three fluorine atoms. The trifluoromethyl carbon itself will also be a quartet with a large one-bond C-F coupling constant. The remaining aromatic carbons (C-3, C-4, and C-5) will have chemical shifts determined by the electronic effects of the substituents.

Experimental Protocol for ¹³C NMR Spectroscopy:

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy. A higher concentration may be beneficial due to the lower natural abundance of ¹³C.

-

Instrumentation: A high-field NMR spectrometer is recommended.

-

Acquisition Parameters:

-

A wider spectral width is needed compared to ¹H NMR (typically 0-200 ppm).

-

A proton-decoupled experiment is standard to simplify the spectrum to singlets for each unique carbon (except for carbons coupled to fluorine).

-

A significantly larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of ¹³C.

-

A longer relaxation delay (e.g., 2-5 seconds) may be necessary for quaternary carbons.

-

-

Data Processing: Process the FID similarly to the ¹H NMR spectrum. Reference the spectrum to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).

¹⁹F NMR Spectroscopy

Expected ¹⁹F NMR Data (470 MHz, DMSO-d₆)

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~ -65 to -70 | s | CF₃ |

Interpretation and Rationale:

¹⁹F NMR is a highly sensitive technique for fluorine-containing compounds. This compound is expected to show a single signal for the three equivalent fluorine atoms of the trifluoromethyl group. The chemical shift of the CF₃ group on an aromatic ring is typically in the range of -60 to -70 ppm relative to CFCl₃. The absence of coupling in the proton-decoupled spectrum confirms the presence of a CF₃ group.

Experimental Protocol for ¹⁹F NMR Spectroscopy:

-

Sample Preparation: The same sample used for ¹H and ¹³C NMR can be used.

-

Instrumentation: An NMR spectrometer equipped with a fluorine probe is required.

-

Acquisition Parameters:

-

The spectral width should be set to encompass the expected chemical shift range for organofluorine compounds.

-

Proton decoupling is typically used to simplify the spectrum.

-

A relatively small number of scans is usually sufficient due to the high sensitivity of the ¹⁹F nucleus.

-

-

Data Processing: Process the data and reference the spectrum to an external standard such as CFCl₃ (δ = 0 ppm).

Visualization of NMR Workflow

Caption: A logical workflow for the structural elucidation of this compound using NMR spectroscopy.

Infrared (IR) Spectroscopy

FTIR spectroscopy provides valuable information about the functional groups present in a molecule. The IR spectrum of this compound will be dominated by absorptions from the pyridinone ring and the trifluoromethyl group.

Expected FTIR Data (KBr Pellet)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100 - 2800 | Medium, Broad | N-H stretch |

| ~1660 | Strong | C=O stretch (Amide I) |

| ~1600, ~1550 | Medium-Strong | C=C and C=N ring stretching |

| 1300 - 1100 | Strong, Multiple Bands | C-F stretching |

| ~800 | Strong | C-H out-of-plane bending |

Interpretation and Rationale:

The IR spectrum will provide clear evidence for the predominant pyridin-2(1H)-one tautomer. A broad absorption in the 3100-2800 cm⁻¹ region is characteristic of the N-H stretching vibration, often broadened by hydrogen bonding in the solid state. The most intense band in the spectrum is expected to be the carbonyl (C=O) stretch, appearing around 1660 cm⁻¹, which is typical for a six-membered lactam. The aromatic C=C and C=N ring stretching vibrations will give rise to a series of bands in the 1600-1550 cm⁻¹ region.

A series of strong, complex absorptions between 1300 and 1100 cm⁻¹ are highly characteristic of the C-F stretching vibrations of the trifluoromethyl group. The C-H out-of-plane bending vibrations of the three adjacent aromatic protons will result in a strong band around 800 cm⁻¹.

Experimental Protocol for FTIR Spectroscopy (KBr Pellet Method):

-

Sample Preparation:

-

Thoroughly grind a small amount of the sample (1-2 mg) with about 100-200 mg of dry, IR-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.

-

-

Background Spectrum: Acquire a background spectrum of the empty sample compartment to correct for atmospheric water and carbon dioxide.

-

Sample Spectrum: Place the KBr pellet in the sample holder and acquire the IR spectrum.

-

Data Acquisition:

-

Scan the mid-IR range (4000-400 cm⁻¹).

-

Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a good signal-to-noise ratio.

-

-

Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) is a hard ionization technique that provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for structural elucidation.

Expected Mass Spectrometry Data (EI, 70 eV)

| m/z | Relative Intensity (%) | Assignment |

| 163 | High | [M]⁺ (Molecular Ion) |

| 144 | Moderate | [M - F]⁺ |

| 135 | Moderate | [M - CO]⁺ |

| 94 | High | [M - CF₃]⁺ |

| 69 | Moderate | [CF₃]⁺ |

Interpretation and Rationale:

The mass spectrum of this compound is expected to show a prominent molecular ion peak at m/z 163, corresponding to its molecular weight. Due to the stability of the aromatic ring, the molecular ion should be relatively abundant.

The fragmentation pattern will be dictated by the presence of the trifluoromethyl group and the pyridinone ring. Common fragmentation pathways for trifluoromethyl-substituted heterocycles include the loss of a fluorine atom to give a peak at m/z 144 ([M - F]⁺) and the loss of the entire trifluoromethyl radical to give a peak at m/z 94 ([M - CF₃]⁺). The trifluoromethyl cation itself may also be observed at m/z 69. Another likely fragmentation is the loss of a neutral carbon monoxide molecule from the pyridinone ring, leading to a fragment at m/z 135 ([M - CO]⁺).

Experimental Protocol for Electron Ionization Mass Spectrometry:

-

Sample Introduction: Introduce a small amount of the solid sample into the mass spectrometer via a direct insertion probe.

-

Ionization: The sample is vaporized by heating, and the gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV) in the ion source.

-

Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

-

Detection: The separated ions are detected, and their abundance is plotted against their m/z value to generate the mass spectrum.

Visualization of Key Mass Spectrometry Fragmentation Pathways

Caption: Proposed major fragmentation pathways for this compound in Electron Ionization Mass Spectrometry.

Conclusion

This technical guide provides a detailed, predictive analysis of the NMR, IR, and MS spectroscopic data for this compound. By leveraging data from analogous compounds and fundamental spectroscopic principles, we have outlined the expected spectral features and provided expert interpretation. The protocols and rationale presented herein serve as a valuable resource for scientists and researchers working with this compound, enabling them to confidently characterize and verify its structure.

An In-depth Technical Guide to the Solubility of 6-(Trifluoromethyl)pyridin-2-ol in Organic Solvents

This guide provides a comprehensive technical overview of the solubility characteristics of 6-(Trifluoromethyl)pyridin-2-ol, a pivotal building block in modern medicinal chemistry and agrochemical synthesis.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering insights into the compound's physicochemical properties, detailed experimental protocols for solubility determination, and robust analytical methodologies for its quantification.

Introduction: The Significance of this compound

This compound, a trifluoromethyl-substituted pyridine derivative, is a valuable intermediate in the synthesis of a wide array of biologically active molecules. The strategic incorporation of a trifluoromethyl group (-CF3) into organic scaffolds is a well-established strategy in drug discovery to enhance metabolic stability, lipophilicity, and binding affinity. The electron-withdrawing nature of the -CF3 group significantly influences the electronic properties of the pyridine ring, thereby modulating its reactivity and interaction with biological targets.[1]

Understanding the solubility of this compound in various organic solvents is paramount for its effective utilization in synthesis, purification, and formulation development. Solubility dictates the choice of reaction media, crystallization conditions, and ultimately, the efficiency and scalability of chemical processes.

A critical aspect of this compound is its existence in tautomeric forms: the pyridin-2-ol and the pyridin-2(1H)-one. This equilibrium can be influenced by the solvent environment, which in turn affects its physicochemical properties, including solubility.[3]

Physicochemical Properties

A thorough understanding of the fundamental physicochemical properties of this compound is essential for predicting and interpreting its solubility behavior.

| Property | Value | Source |

| Molecular Formula | C₆H₄F₃NO | |

| Molecular Weight | 163.1 g/mol | |

| Melting Point | 124-126 °C | |

| Boiling Point | 223.7 ± 40.0 °C (Predicted) | |

| Density | 1.398 ± 0.06 g/cm³ (Predicted) | |

| Appearance | White to off-white solid | |

| pKa | 8.03 ± 0.10 (Predicted) |

Qualitative Solubility Profile

While comprehensive quantitative solubility data for this compound is not extensively available in the public domain, qualitative information has been reported, providing a foundational understanding of its solubility characteristics.

| Solvent | Classification | Qualitative Solubility | Rationale |

| Methanol | Polar Protic | Slightly Soluble | Capable of hydrogen bonding with the hydroxyl group and the pyridine nitrogen. |

| Chloroform | Polar Aprotic | Slightly Soluble | The polar C-Cl bonds can interact with the polar functionalities of the solute. |

| Ethyl Acetate | Polar Aprotic | Soluble | The ester group can act as a hydrogen bond acceptor, facilitating dissolution. |

| Petroleum Ether | Nonpolar | Poorly Soluble | Lacks the polarity and hydrogen bonding capability to effectively solvate the polar solute. |

This qualitative profile suggests that this compound exhibits a preference for moderately polar to polar aprotic solvents. The presence of both a hydrogen bond donor (-OH) and acceptors (N, O), along with the lipophilic trifluoromethyl group, results in a nuanced solubility behavior.

Quantitative Solubility Determination: A Methodological Approach

To obtain precise and reliable solubility data, a systematic experimental approach is necessary. The shake-flask method is the gold standard for determining equilibrium solubility and is highly recommended.[4][5][6][7][8]

Experimental Workflow: The Shake-Flask Method

The following diagram outlines the key steps in the shake-flask method for determining the solubility of this compound.

References

- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]

- 2. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]

- 3. Pyridone–pyridol tautomerism in 2-hydroxypyridines with [5,6]-annelated rings and oxygen at the [6]-position: 2,3-dihydro-6-hydroxy-4-methylfuro[2,3-b]pyridine and 3,4-dihydro-7-hydroxy-5-methylpyrano-[2,3-b]pyridine - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 4. enamine.net [enamine.net]

- 5. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 6. downloads.regulations.gov [downloads.regulations.gov]

- 7. bioassaysys.com [bioassaysys.com]

- 8. Determination of aqueous solubility by heating and equilibration: A technical note - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Chemical Stability and Storage of 6-(Trifluoromethyl)pyridin-2-ol

Abstract

6-(Trifluoromethyl)pyridin-2-ol is a crucial building block in medicinal chemistry, valued for the unique properties the trifluoromethyl group imparts to potential drug candidates, such as enhanced metabolic stability and bioavailability.[1] However, the chemical nature of the pyridin-2-ol ring system, combined with the strong electron-withdrawing effects of the trifluoromethyl group, necessitates a thorough understanding of its stability for effective use. This guide provides a comprehensive technical overview of the chemical stability, potential degradation pathways, and optimal storage conditions for this compound, aimed at researchers, scientists, and professionals in drug development.

Core Chemical and Physical Properties

A foundational understanding of the physicochemical properties of this compound is essential for its proper handling and storage.

| Property | Value | Reference |

| Molecular Formula | C₆H₄F₃NO | |

| Molecular Weight | 163.10 g/mol | |

| Appearance | White to off-white powder | [2] |

| Boiling Point | 223.7 °C at 760 mmHg | [2] |

| Flash Point | 89.1 °C | [2] |

| Density | 1.398 g/cm³ | [2] |

A key characteristic of 2-hydroxypyridines is their existence in tautomeric equilibrium with the corresponding pyridone form. This equilibrium can be influenced by factors such as the solvent and pH of the environment.

Chemical Stability and Potential Degradation Pathways

While the trifluoromethyl group is generally stable, the pyridine ring can be susceptible to degradation under certain conditions.[1][3] Understanding these potential pathways is critical for preventing the degradation of this compound.

-

Photodegradation: Exposure to light, particularly UV light, can induce degradation in aromatic compounds.[4] The presence of nitrogen in the aromatic ring has been shown to influence photodegradation rates.[4]

-

Oxidative Degradation: The pyridine ring can be susceptible to oxidation.[5] This can be exacerbated by the presence of strong oxidizing agents.[5]

-

Thermal Degradation: Elevated temperatures can lead to decomposition.[5] It is advisable to avoid excessive heat during storage and handling.

-

Hydrolysis: While the trifluoromethyl group itself is relatively stable to hydrolysis, the overall molecule may be susceptible under strongly acidic or basic conditions.[3]

Caption: Factors influencing the degradation of this compound.

Recommended Storage and Handling Protocols

To ensure the long-term integrity of this compound, the following storage and handling procedures are recommended.

General Storage

-

Temperature: Store in a cool, well-ventilated area.[5][6][7] For long-term storage, refrigeration at 2-8°C is advisable.[8]

-

Container: Keep the container tightly closed in a dry place.[9][10] The original packaging should be used whenever possible.[5]

-